molecular formula C29H23F6N5O3 B605675 Atogepant CAS No. 1374248-81-3

Atogepant

カタログ番号: B605675
CAS番号: 1374248-81-3
分子量: 603.5 g/mol
InChIキー: QIVUCLWGARAQIO-OLIXTKCUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アトゲパントは、成人の片頭痛の予防的治療に使用される薬剤です。カルシトニン遺伝子関連ペプチド受容体の経口活性拮抗薬です。 この化合物は、バイオ製薬会社アッヴィによって開発され、2021年9月に米国で医療使用の承認を受けました .

2. 製法

合成経路と反応条件: アトゲパントの合成は、市販の出発物質から始まる複数の段階を伴います。主要なステップには、ピペリジン環の形成、トリフルオロメチル基の導入、およびスピロ環状構造を形成する最終的なカップリングが含まれます。 反応条件は通常、目的の製品収量と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業的生産方法: アトゲパントの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率、費用対効果、および安全性のために最適化されています。 高速液体クロマトグラフィー(HPLC)は、反応の進行を監視し、最終製品の品質を確保するために頻繁に使用されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of atogepant involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the piperidine ring, introduction of the trifluoromethyl group, and the final coupling to form the spirocyclic structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and ensure the quality of the final product .

化学反応の分析

反応の種類: アトゲパントは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、アトゲパントのさまざまな誘導体が含まれ、それらは異なる薬理学的特性と潜在的な治療用途を持つ可能性があります .

4. 科学研究の応用

アトゲパントは、次のようないくつかの科学研究の応用があります。

    化学: カルシトニン遺伝子関連ペプチド受容体拮抗薬の構造活性相関を研究するためのモデル化合物として役立ちます。

    生物学: アトゲパントの研究は、片頭痛の病態生理におけるカルシトニン遺伝子関連ペプチドの役割を理解するのに役立ちます。

    医学: アトゲパントは、片頭痛の予防における有効性と安全性を評価するための臨床試験で使用されています。

    産業: 製薬業界は、アトゲパントを新しい片頭痛治療の開発に利用しています

科学的研究の応用

Atogepant has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying the structure-activity relationship of calcitonin gene-related peptide receptor antagonists.

    Biology: Research on this compound helps in understanding the role of calcitonin gene-related peptide in migraine pathophysiology.

    Medicine: this compound is used in clinical trials to evaluate its efficacy and safety in preventing migraines.

    Industry: The pharmaceutical industry utilizes this compound in the development of new migraine treatments

作用機序

アトゲパントは、片頭痛の病態生理に関与する分子であるカルシトニン遺伝子関連ペプチドの活性を拮抗することにより作用します。 カルシトニン遺伝子関連ペプチド受容体をブロックすることにより、アトゲパントはカルシトニン遺伝子関連ペプチドの結合を防ぎ、それによって片頭痛に伴う痛み、炎症、および血管拡張を軽減します .

類似の化合物:

    ウブロゲパント: 急性片頭痛治療に使用される別のカルシトニン遺伝子関連ペプチド受容体拮抗薬。

    リメゲパント: アトゲパントと同様に、急性および予防的片頭痛治療に使用されます。

比較: アトゲパントは、予防的用途のために特別に設計されているのに対し、ウブロゲパントとリメゲパントは主に急性治療に使用されるため、ユニークです。 アトゲパントは、臨床試験でリメゲパントと比較して、月間の片頭痛日数を減らす上で優れた有効性を示しました .

類似化合物との比較

    Ubrogepant: Another calcitonin gene-related peptide receptor antagonist used for acute migraine treatment.

    Rimegepant: Similar to atogepant, it is used for both acute and preventive migraine treatment.

Comparison: this compound is unique in that it is specifically designed for preventive use, whereas ubrogepant and rimegepant are primarily used for acute treatment. This compound has shown superior efficacy in reducing monthly migraine days compared to rimegepant in clinical trials .

特性

IUPAC Name

(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVUCLWGARAQIO-OLIXTKCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23F6N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337079
Record name Atogepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water
Record name Atogepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Atogepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to induce and perpetuate migraine headache pain.
Record name Atogepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1374248-81-3
Record name Atogepant [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atogepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atogepant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATOGEPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CRV8RR151
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atogepant
Reactant of Route 2
Reactant of Route 2
Atogepant
Reactant of Route 3
Atogepant
Reactant of Route 4
Reactant of Route 4
Atogepant
Reactant of Route 5
Reactant of Route 5
Atogepant
Reactant of Route 6
Reactant of Route 6
Atogepant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。